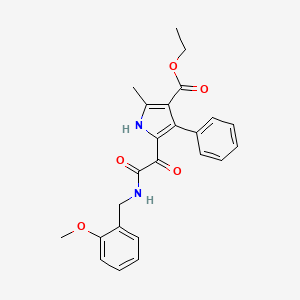
ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "ethyl 5-(2-((2-methoxybenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various ethyl carboxylate derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. These derivatives are often synthesized for their potential biological activities, such as antibacterial and immunobiological properties , or for their use in the synthesis of more complex heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, such as the three-component reaction described in the synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature is another example of a synthesis method for ethyl carboxylate derivatives . These methods highlight the versatility and reactivity of ethyl carboxylate precursors in forming various heterocyclic structures.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (PMR) spectroscopy, and mass spectrometry . Additionally, X-ray crystallographic analysis is used to determine the crystal and molecular structure of certain derivatives, providing detailed insights into their geometry and intramolecular interactions, such as hydrogen bonding .
Chemical Reactions Analysis
The ethyl carboxylate derivatives undergo various chemical reactions, including cyclocondensation , ester exchange , and reactions with electrophilic reagents to form new compounds . These reactions are often selective and can lead to the formation of partially hydrogenated compounds or the introduction of new functional groups, expanding the chemical diversity of the derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of the compounds . The thermal properties are also of interest and can be studied using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), although such analyses are not detailed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Characterization
Development of Synthetic Methods : Research has focused on developing synthetic methods for related compounds, demonstrating the versatility of pyrrole derivatives in organic synthesis. For example, studies have reported on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of these methods in creating compounds with potential bioactivity (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
Crystallographic and Spectroscopic Study : The aerial oxidation of substituted pyrroles has been investigated, leading to the isolation of specific oxidation products. These findings are critical for understanding the chemical behavior of pyrrole derivatives under various conditions (Cirrincione, Dattolo, Almerico, Aiello, Jones, Dawes, & Hursthouse, 1987).
Chemical Transformations : Explorations into the chemistry of related compounds have led to the discovery of various transformations, providing insight into the reactivity and potential applications of these chemicals in further synthetic endeavors (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Biological Activities
Cytotoxicity Studies : Several studies have evaluated the cytotoxic activities of pyrrole and pyrazole derivatives against various cancer cell lines. These investigations are fundamental for assessing the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
Antioxidant and Anti-inflammatory Activities : Research on secondary metabolites from mollusks has revealed compounds with significant antioxidant and anti-inflammatory activities, underscoring the potential of natural and synthetic pyrrole derivatives in developing new therapeutic agents (Chakraborty & Joy, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 5-[2-[(2-methoxyphenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-4-31-24(29)19-15(2)26-21(20(19)16-10-6-5-7-11-16)22(27)23(28)25-14-17-12-8-9-13-18(17)30-3/h5-13,26H,4,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNUKIIQKIFSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

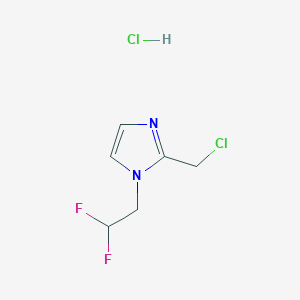
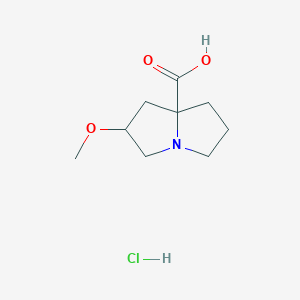
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
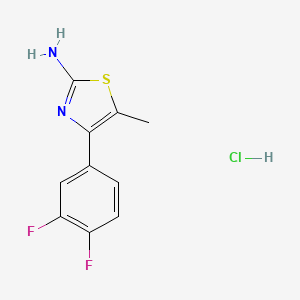
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)
![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)
![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)
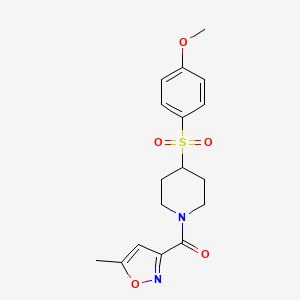
![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)
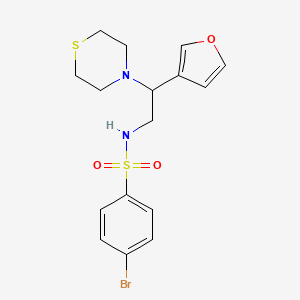

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)